1,4,5-Trinitronaphthalene
Overview
Description
1,4,5-Trinitronaphthalene is an organic compound with the molecular formula C₁₀H₅N₃O₆. It is a derivative of naphthalene, where three nitro groups are attached to the 1, 4, and 5 positions of the naphthalene ring. This compound is known for its applications in various fields, including explosives and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5-Trinitronaphthalene can be synthesized through the nitration of naphthalene derivatives. One common method involves the nitration of 1-nitronaphthalene with nitrogen dioxide in the presence of a solid superacid catalyst such as sulfated zirconia (SO₄²⁻/ZrO₂). This reaction is promoted by molecular oxygen and acetic anhydride under mild conditions . The nitration process typically involves the following steps:
Nitration of 1-nitronaphthalene: 1-nitronaphthalene is treated with nitrogen dioxide in the presence of a catalyst to form 1,5-dinitronaphthalene.
Further nitration: The 1,5-dinitronaphthalene is then subjected to additional nitration to introduce the third nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient nitration.
Chemical Reactions Analysis
Types of Reactions
1,4,5-Trinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Reduction: 1,4,5-Triaminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,5-Trinitronaphthalene has several scientific research applications:
Explosives: Due to its high energy content, it is used in the formulation of explosives.
Chemical Research: It serves as a precursor for the synthesis of other nitro and amino derivatives of naphthalene, which are used in various chemical studies.
Material Science: It is used in the development of advanced materials with specific properties, such as high durability and elasticity.
Mechanism of Action
The mechanism of action of 1,4,5-trinitronaphthalene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates. The compound’s effects are primarily due to its ability to release energy upon decomposition, making it useful in explosive applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Dinitronaphthalene: A derivative with two nitro groups at the 1 and 3 positions.
1,5-Dinitronaphthalene: A derivative with two nitro groups at the 1 and 5 positions.
1,8-Dinitronaphthalene: A derivative with two nitro groups at the 1 and 8 positions.
Uniqueness
1,4,5-Trinitronaphthalene is unique due to the specific positioning of its three nitro groups, which imparts distinct chemical and physical properties compared to other nitronaphthalene derivatives. Its high energy content and specific reactivity make it particularly valuable in explosive formulations and advanced material development.
Properties
IUPAC Name |
1,4,5-trinitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O6/c14-11(15)7-4-5-9(13(18)19)10-6(7)2-1-3-8(10)12(16)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJVBBJMDLANLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176963 | |
Record name | 1,4,5-Trinitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-95-0 | |
Record name | 1,4,5-Trinitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,5-Trinitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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